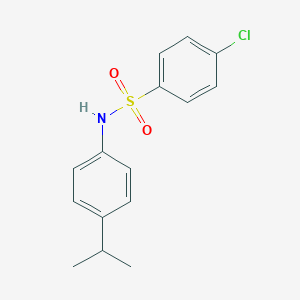![molecular formula C15H12N4O3S2 B270781 2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is known for its unique properties, including its ability to interact with specific biological targets, making it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is not fully understood. However, studies have suggested that this compound may interact with specific biological targets, including enzymes and receptors, leading to various physiological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been evaluated for its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile in lab experiments is its unique properties, including its ability to interact with specific biological targets. However, the synthesis of this compound is a complex process that requires specialized knowledge and expertise in organic chemistry. Additionally, the use of this compound in lab experiments may be limited by its availability and cost.
Direcciones Futuras
There are many future directions for research on 2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile. One area of interest is the development of this compound as a drug candidate for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other fields of scientific research, including biochemistry and pharmaceuticals.
Métodos De Síntesis
The synthesis of 2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of several reagents and solvents, and the reaction conditions are carefully controlled to ensure the desired product is obtained. The synthesis of this compound is a complex process that requires specialized knowledge and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate. Studies have shown that this compound has the potential to interact with specific biological targets, making it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C15H12N4O3S2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-amino-4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H12N4O3S2/c1-23-13-9(5-16)14(19-15(17)18-13)24-6-10(20)8-2-3-11-12(4-8)22-7-21-11/h2-4H,6-7H2,1H3,(H2,17,18,19) |
Clave InChI |
FCUWWYJELRALIL-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=NC(=N1)N)SCC(=O)C2=CC3=C(C=C2)OCO3)C#N |
SMILES canónico |
CSC1=C(C(=NC(=N1)N)SCC(=O)C2=CC3=C(C=C2)OCO3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




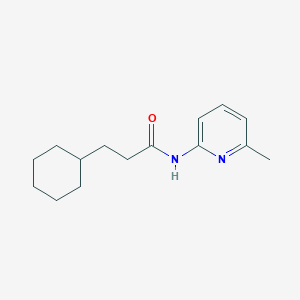

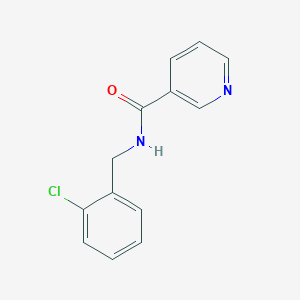

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
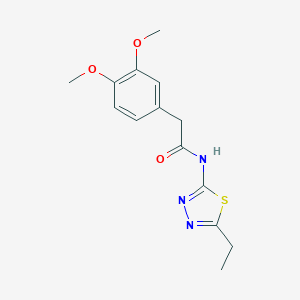
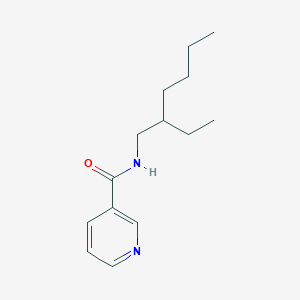

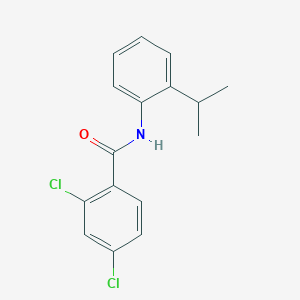

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
